Predicted LogP Shift of -0.93 Units Relative to the Unsubstituted Parent Compound Alters Lipophilicity-Driven Selection
The 4-chloro substitution produces a pronounced shift in calculated lipophilicity compared to the unsubstituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. The target compound has a predicted LogP of -0.28 , whereas the parent compound has a predicted LogP of +0.65 . This LogP difference of approximately one unit indicates that the 4-chloro derivative is substantially more hydrophilic, which may translate to improved aqueous solubility and altered membrane permeability in biological assays .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.28 |
| Comparator Or Baseline | Unsubstituted parent (CAS 5655-00-5): LogP = 0.6538 |
| Quantified Difference | ΔLogP = -0.93 (target is more hydrophilic) |
| Conditions | Predicted values from Chemsrc database using ACD/Labs Percepta or analogous in silico method |
Why This Matters
A LogP difference of this magnitude can dictate whether a scaffold is suitable for oral bioavailability, CNS penetration, or avoidance of metabolic liabilities, making the 4-chloro analog the preferred choice when lower lipophilicity is desired.
